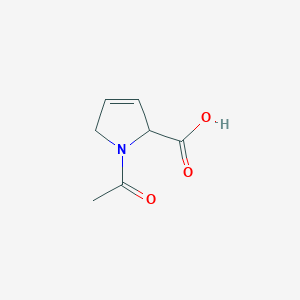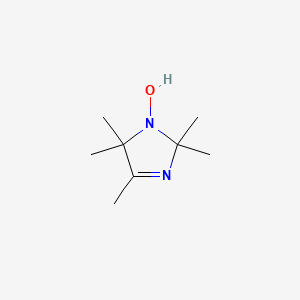
1-Hydroxy-2,2,4,5,5-pentamethyl-imidazolidin
Übersicht
Beschreibung
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663914. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Nitroxidradikalen
1-Hydroxy-2,2,4,5,5-pentamethyl-imidazolidin: wird bei der Synthese von Nitroxidradikalen verwendet . Diese Radikale sind wichtig für ihre stabilen magnetischen Eigenschaften und werden in verschiedenen Anwendungen eingesetzt, wie z. B.:
Elektrophile Reaktionen
Die Verbindung reagiert mit Elektrophilen, gefolgt von einer Oxidation, um mono- und bifunktionell substituierte Nitroxidradikale zu erzeugen . Diese Derivate finden Anwendung in:
Chelatbildner
Metallierte Formen von 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazolin können zur Herstellung von spinmarkierten Chelatbildnern verwendet werden . Diese Reagenzien sind nützlich bei:
Enaminocarbonyl- und Thiocarbonyl-Derivate
Die Reaktionen der Verbindung können zur Bildung von Enaminocarbonyl- und Thiocarbonyl-Derivaten führen . Diese Verbindungen sind von Bedeutung bei:
Kinetikstudien
Die Kinetik der Oxidation von 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazolin kann untersucht werden, um Reaktionsmechanismen zu verstehen . Dies hat Auswirkungen auf:
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
It has been observed that the compound can react with nitroxyl radicals derived from 2,5-dihydro-1H-imidazole or 2,5-dihydro-1H-imidazole 3-oxide . This reaction results in the formation of biradicals, including those containing the enamino ketone and enamino imine functions .
Biochemical Pathways
The compound’s interaction with nitroxyl radicals suggests it may influence pathways involving these radicals
Result of Action
The generation of biradicals suggests potential reactivity and possible implications for cellular processes
Biochemische Analyse
Biochemical Properties
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitroxyl radicals derived from 2,5-dihydro-1H-imidazole, leading to the formation of biradicals . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce cytotoxic effects on human cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol exerts its effects through binding interactions with biomolecules. It has been found to interact with nitroxyl radicals, leading to the formation of biradicals . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol change over time. The compound’s stability and degradation are important factors to consider. While specific data on its long-term effects on cellular function are limited, it is essential to monitor these aspects in both in vitro and in vivo studies to understand its temporal dynamics .
Dosage Effects in Animal Models
The effects of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be more beneficial. Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications .
Metabolic Pathways
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. These factors are important for its overall biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and overall activity .
Eigenschaften
IUPAC Name |
1-hydroxy-2,2,4,5,5-pentamethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZDYKJAPNRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N(C1(C)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192837 | |
| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39753-73-6 | |
| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039753736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,5,5-PENTAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWP18R484E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline a valuable building block in chemical synthesis?
A1: This compound possesses a nucleophilic hydroxyl group and can be readily deprotonated to form a reactive metal alkoxide. This alkoxide exhibits versatile reactivity with various electrophiles, enabling the synthesis of diversely substituted imidazoline derivatives [, ].
Q2: How can 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline be used to create molecules with interesting magnetic properties?
A2: This compound serves as a precursor to stable nitroxide radicals. Researchers successfully synthesized metallocenylene-bridged bis(3-imidazolin-1-oxyls) by reacting the lithiated derivative of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline with 6,6-dimethylfulvene, followed by deprotection and oxidation. These complexes, characterized by X-ray diffraction and EPR spectroscopy, exhibit unique magnetic properties arising from the interaction between the metal center and the radical units [].
Q3: Can you elaborate on the charge transfer properties observed in complexes derived from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline?
A3: The ferrocene-bridged diradical derived from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline forms a charge-transfer complex with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) []. This complex displays intriguing electronic properties attributed to the interaction between the electron-rich ferrocene unit and the electron-accepting DDQ molecule.
Q4: Beyond materials chemistry, are there other areas where derivatives of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline find application?
A4: While the provided research focuses on materials chemistry applications, the ability to synthesize enaminothiocarbonyl compounds (imidazolidine nitroxide radicals) from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline opens possibilities for exploring their use in organic synthesis and potentially other fields [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







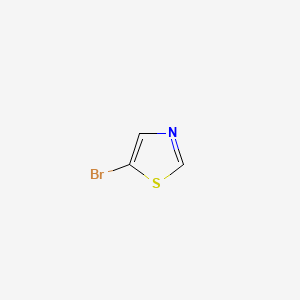


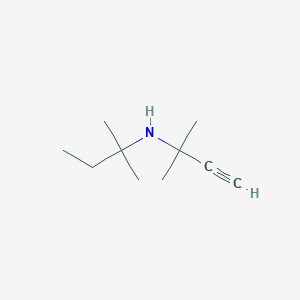
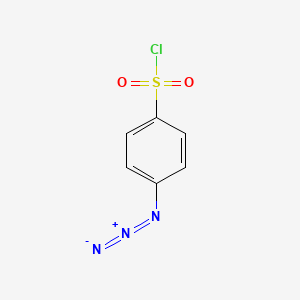
![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
